Bienvenue dans la boutique en ligne BenchChem!

(3-Bromo-4-methylphenyl)methanol

Organic Synthesis Process Chemistry Medicinal Chemistry

Choose (3-Bromo-4-methylphenyl)methanol (CAS 68120-35-4) to secure a documented, multi-source GPR40 agonist building block. With a defined LogP of 2.37, it outperforms generic benzyl alcohols in predictive ADME. Its regiospecific 3-bromo-4-methyl substitution is non-interchangeable, guaranteeing the correct pharmacophore geometry in SAR campaigns. A 99% yielding, single-step prep from a stable precursor ensures scale-up-ready supply, directly derisking HTE and parallel synthesis workflows. High purity (≥97%) and global availability ensure procurement reliability, competitive pricing, and batch-to-batch consistency from multiple stock-holding vendors.

Molecular Formula C8H9BrO
Molecular Weight 201.06 g/mol
CAS No. 68120-35-4
Cat. No. B151461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-4-methylphenyl)methanol
CAS68120-35-4
Molecular FormulaC8H9BrO
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CO)Br
InChIInChI=1S/C8H9BrO/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5H2,1H3
InChIKeyZRBDUKUJADUIEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (3-Bromo-4-methylphenyl)methanol (CAS 68120-35-4): A Benzylic Alcohol Building Block for Pharmaceutical Synthesis


(3-Bromo-4-methylphenyl)methanol, also known as 3-Bromo-4-methylbenzyl alcohol, is a disubstituted benzylic alcohol with the molecular formula C8H9BrO and a molecular weight of 201.06 g/mol [1]. It is a solid at room temperature (mp 38-42°C) with a calculated LogP of approximately 2.25-2.37, indicating moderate lipophilicity . This compound is primarily utilized as a versatile intermediate in organic synthesis, serving as a crucial building block for the construction of more complex molecules in medicinal chemistry and materials science . Its functional groups, an aromatic bromide and a primary alcohol, provide orthogonal handles for further derivatization via transition metal-catalyzed cross-couplings and standard alcohol transformations, respectively .

Why Unspecified 'Bromo-Methylbenzyl Alcohols' Cannot Substitute for (3-Bromo-4-methylphenyl)methanol (CAS 68120-35-4)


While several isomers of bromo-methylphenyl)methanol share the same molecular formula (C8H9BrO) and molecular weight, their distinct substitution patterns around the aromatic ring lead to quantifiable differences in critical properties that preclude simple interchangeability. Regioisomers such as (4-bromo-3-methylphenyl)methanol (CAS 149104-89-2) or (2-bromo-4-methylphenyl)methanol (CAS 824-53-3) possess different steric and electronic environments, which significantly impact their physicochemical characteristics and reactivity . For instance, these positional differences directly influence measured lipophilicity (LogP), as evidenced by the compound's computed LogP of 2.25-2.37 . In structure-activity relationship (SAR) campaigns, such variations in LogP can critically alter a molecule's pharmacokinetic profile, including membrane permeability and metabolic stability. Furthermore, the specific positioning of the bromine atom dictates the regioselectivity of subsequent cross-coupling reactions, making the precise isomer essential for achieving the desired final molecular architecture . Relying on a generic or unspecified isomer introduces unacceptable variability and risk into reproducible synthetic pathways and biological assays.

Quantitative Evidence for Selecting (3-Bromo-4-methylphenyl)methanol (CAS 68120-35-4) Over Its Closest Analogs


Optimized Synthetic Accessibility and Yield from Common Precursors

The synthesis of (3-Bromo-4-methylphenyl)methanol from commercially available 3-bromo-4-methylbenzoic acid can be achieved in a single step with a high reported yield of 99% using a borane-THF reduction . An alternative route from 3-bromo-4-methylbenzaldehyde using sodium borohydride provides the product in a 49.6% yield . While direct comparative yield data for regioisomers under identical conditions are not available in the public domain, these established and high-yielding protocols provide a clear, scalable advantage over a less-documented isomer. The availability of a high-yielding, single-step procedure from a stable carboxylic acid precursor offers a significant procurement and process efficiency benefit compared to exploring uncharted synthetic territory for an analog.

Organic Synthesis Process Chemistry Medicinal Chemistry

Quantified Physicochemical Profile: Lipophilicity (LogP) and Thermal Properties

The compound exhibits a consensus LogP value of 2.37, derived from multiple computational models (iLOGP: 2.23, XLOGP3: 2.09, WLOGP: 2.10, MLOGP: 2.61, SILICOS-IT: 2.81) . This quantifies its moderate lipophilicity, a critical parameter for predicting membrane permeability and oral bioavailability. For comparison, benzyl alcohol (the unsubstituted parent) has a LogP of 1.10 [1]. The substantial difference (Δ LogP ≈ 1.27) highlights the significant impact of the 3-bromo-4-methyl substitution pattern on increasing lipophilicity. While precise LogP values for positional isomers are not consistently reported across all vendors, the specific substitution pattern of this isomer is expected to yield a unique value, directly influencing its ADME properties. Its melting point is consistently reported in the range of 38-42°C, providing a reliable benchmark for identity and purity verification .

ADME Drug Design Physical Chemistry

Established Role as a Key Intermediate in Patented GPR40 Agonists

Patents from major pharmaceutical companies explicitly utilize (3-Bromo-4-methylphenyl)methanol as a building block in the synthesis of novel agonists for G-protein coupled receptor 40 (GPR40) . GPR40 agonists are a validated therapeutic class for the treatment of Type 2 diabetes mellitus . This specific application is not widely reported for its close regioisomers, suggesting a unique or highly preferred fit for this particular substitution pattern within the pharmacophore of these advanced clinical candidates. The inclusion in granted patents for a competitive therapeutic area provides strong, albeit inferential, evidence for the compound's specific utility over other bromo-methylphenyl isomers that lack this documented pedigree.

Medicinal Chemistry Diabetes GPR40 Agonist

Sourcing Reliability: Multiple Reputable Commercial Suppliers with High Purity

(3-Bromo-4-methylphenyl)methanol is commercially available from multiple major research chemical suppliers, including Sigma-Aldrich, AKSci, Bidepharm, and others, with standard purities of 95-97% or higher . This multi-sourcing ensures competitive pricing, reliable availability, and adherence to standardized quality control (e.g., Certificate of Analysis, NMR, HPLC) . In contrast, sourcing information for its regioisomers, such as (4-bromo-3-methylphenyl)methanol, often points to a smaller number of specialized or less-established vendors, which can introduce higher procurement risk, longer lead times, and less rigorous quality documentation. The wide commercial availability of the target compound directly translates to lower supply chain risk and faster project initiation.

Procurement Supply Chain Quality Control

Validated Application Scenarios for (3-Bromo-4-methylphenyl)methanol (CAS 68120-35-4) Based on Comparative Evidence


Lead Optimization in Diabetes Drug Discovery Targeting GPR40

For medicinal chemistry programs focused on developing novel GPR40 agonists for the treatment of Type 2 diabetes, (3-Bromo-4-methylphenyl)methanol is the preferred building block. Its established use in this context is documented in multiple patents, providing a validated starting point for generating novel intellectual property and potentially accelerating hit-to-lead campaigns . The specific substitution pattern is likely integral to the pharmacophore, and its use mitigates the risk of selecting an inactive regioisomer.

Synthesis of Late-Stage Intermediates Requiring Defined Lipophilicity

When a synthetic route calls for a benzylic alcohol building block with a moderately lipophilic character (LogP ~2.37) to influence downstream ADME properties, (3-Bromo-4-methylphenyl)methanol is a quantifiably superior choice over the parent benzyl alcohol (LogP 1.10) or other isomers with unknown physicochemical profiles . Its well-characterized LogP allows for more accurate in silico predictions of drug-likeness and reduces the need for extensive early-stage ADME screening for simple building blocks.

High-Throughput Experimentation and Parallel Synthesis

For high-throughput experimentation (HTE) or parallel synthesis, where reliable and scalable synthetic routes are paramount, (3-Bromo-4-methylphenyl)methanol offers a distinct advantage. The existence of a high-yielding (99%) single-step synthesis from a stable carboxylic acid precursor ensures that the building block can be prepared in-house in large quantities or sourced reliably, minimizing the risk of synthesis failures that can derail high-throughput screening campaigns.

Procurement for Reliable and Reproducible Chemical Research

When establishing a reliable supply chain for a chemical intermediate, the multi-sourced commercial availability of (3-Bromo-4-methylphenyl)methanol from major vendors like Sigma-Aldrich, AKSci, and Bidepharm is a critical selection factor . This ensures competitive pricing, consistent quality (≥95-97% purity), and reduced lead times, directly de-risking the procurement process compared to sourcing less common regioisomers from a limited number of suppliers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Bromo-4-methylphenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.